molecular formula C24H17ClFN3 B2908957 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-75-3

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2908957
CAS No.: 901264-75-3
M. Wt: 401.87
InChI Key: BNMGALLCUAHGJC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various substituents such as chloro, fluoro, ethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method utilizes organoboron reagents and palladium catalysts, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce variously substituted pyrazoloquinolines .

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazole and quinoline ring system. Its chemical formula is C18H16ClFN2C_{18}H_{16}ClFN_2, with a molecular weight of approximately 320.79 g/mol. The presence of the chloro and fluoro substituents enhances its lipophilicity and influences its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer types, including breast, lung, and colon cancers. The compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Mechanism of Action:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • DNA Intercalation: Studies suggest that the compound can intercalate into DNA, disrupting normal replication processes and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound demonstrates anti-inflammatory effects . It has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential in treating inflammatory conditions.

Key Findings:

  • The compound significantly reduces iNOS and COX-2 protein expression levels, both of which are crucial mediators in inflammatory responses .
  • Quantitative structure–activity relationship (QSAR) analyses have provided insights into the structural determinants that enhance its anti-inflammatory activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects:
    • A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM.
    • The mechanism involved apoptosis induction through caspase activation and mitochondrial membrane potential disruption.
  • Study on Anti-inflammatory Properties:
    • In RAW 264.7 cells treated with LPS, the compound exhibited an IC50 value for NO production inhibition at 0.39 µM, comparable to established anti-inflammatory agents.
    • Further analysis indicated that treatment reduced the survival rate of RAW cells only at high concentrations (10 µM), suggesting a therapeutic window for lower doses .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AnticancerReduced cell viability in MCF-7 cells5 µM
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells0.39 µM

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-21(26)20(25)13-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGALLCUAHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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